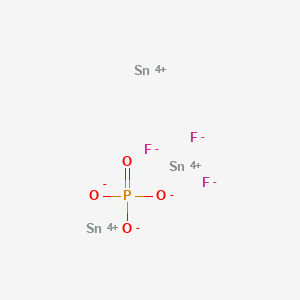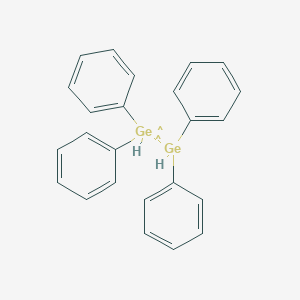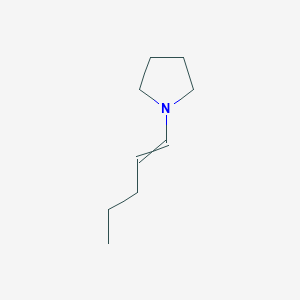
1,3-Butadiene, 2-chloro-, dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiene, 2-chloro-, dimer, also known as Dichlorobutene, is a synthetic organic compound that is widely used in various industrial applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. This compound is primarily used as a cross-linking agent in the production of rubber products, such as tires, hoses, and gaskets. In recent years, there has been increasing interest in the scientific research application of this compound due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 1,3-Butadiene, 2-chloro-, dimer is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It may also stimulate the production of certain immune cells, which can help to fight off viral infections and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Butadiene, 2-chloro-, dimer can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of using 1,3-Butadiene, 2-chloro-, dimer in lab experiments is its relatively low cost and availability. It is also easy to handle and store, and can be used in a variety of different assays and experiments. However, there are also some limitations to its use. For example, it can be toxic at high concentrations, and may require special handling and disposal procedures. It may also have variable effects depending on the cell type or experimental conditions used.
将来の方向性
There are many potential future directions for research on 1,3-Butadiene, 2-chloro-, dimer. One area of interest is its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Further research is also needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or toxicity issues.
合成法
The synthesis of 1,3-Butadiene, 2-chloro-, dimer can be achieved through a variety of methods. The most common method involves the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction produces a mixture of dichlorobutenes, which can be separated and purified through fractional distillation. Other methods include the reaction of 1,4-dichlorobutene with a reducing agent or the reaction of 1,3-butadiene with hydrochloric acid.
科学的研究の応用
1,3-Butadiene, 2-chloro-, dimer has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have a positive effect on the immune system, and may be useful in the treatment of autoimmune diseases.
特性
CAS番号 |
14523-89-8 |
|---|---|
製品名 |
1,3-Butadiene, 2-chloro-, dimer |
分子式 |
C26H38N2O4 |
分子量 |
177.07 g/mol |
IUPAC名 |
2-chlorobuta-1,3-diene |
InChI |
InChI=1S/2C4H5Cl/c2*1-3-4(2)5/h2*3H,1-2H2 |
InChIキー |
XXPCAAFTBIEPEP-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
正規SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
同義語 |
1,3-BUTADIENE,2-CHLORO-,DIME |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)


![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)

![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)
